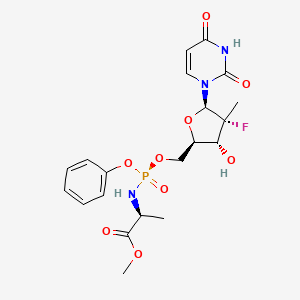

Sofosbuvir impurity N

Descripción general

Descripción

Sofosbuvir impurity N is a diastereomer and impurity of Sofosbuvir . Sofosbuvir is an approved anti-HCV drug and demonstrates potent anti-hepatitis C virus activity .

Synthesis Analysis

The synthesis of Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The synthetic approaches to Sofosbuvir and its close analogues have been analyzed in-depth .Aplicaciones Científicas De Investigación

Development and Validation of Analytical Methods

RP HPLC Method for Estimation of Sofosbuvir and Related Impurity

Ganji et al. (2021) developed a Reverse Phase High-Performance Liquid Chromatography (RP HPLC) method for the estimation of Sofosbuvir and its impurities in bulk and pharmaceutical forms. This method is significant for quality control in pharmaceutical manufacturing (Ganji, Dhulipala, & Nemala, 2021).

Qualitative and Quantitative Analysis of Sofosbuvir in Tablets

Contreras et al. (2017) employed RP-UHPLC-DAD-MS for analyzing Sofosbuvir in film-coated tablets. This method ensures quality and detects potential degradants in pharmaceuticals (Contreras, Morales-Soto, Segura‐Carretero, & Valverde, 2017).

Degradation Products and Toxicity Prediction

Swain et al. (2016) focused on the degradation behavior of Sofosbuvir under various conditions, employing LC-ESI-QTOF-MS/MS for characterizing degradation products. This study also included in silico toxicity prediction, important for understanding potential health impacts of impurities (Swain, Samanthula, Bhagat, Bharatam, Akula, & Sinha, 2016).

Analytical Method for Sofosbuvir and Velpatasvir Tablets

Bhatt (2022) developed an RP-HPLC method for determining Sofosbuvir and Velpatasvir in tablets, emphasizing the importance of accurate and precise methods for pharmaceutical analysis (Bhatt, 2022).

Characterization and Interaction Studies

Interaction with Human Serum Albumin

Yang et al. (2016) investigated the interaction between Sofosbuvir and human serum albumin (HSA) using various spectroscopic and molecular docking methods. This research is vital for understanding the pharmacokinetics and dynamics of Sofosbuvir (Yang, Huang, Wu, Yan, He, & Li, 2016).

Electrochemical Determination of Sofosbuvir

Mahmoud et al. (2019) developed a molecularly imprinted polymer for the voltammetric determination of Sofosbuvir, demonstrating a novel approach for drug detection and analysis (Mahmoud, El-wekil, Mahnashi, Ali, & Alkahtani, 2019).

Species Differences in Liver Accumulation and Metabolism

Wang et al. (2020) examined the differences in liver accumulation and metabolism of Sofosbuvir across various species, providing insight into species-specific pharmacokinetics and pharmacodynamics (Wang, Babusis, Park, Niu, Kim, Zhao, Lu, Ma, Muench, Sperger, Ray, & Murakami, 2020).

Propiedades

IUPAC Name |

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYBZIIPQSWBV-ZWXZMKCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 67440929 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)

![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)

![3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B560488.png)

![8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B560489.png)

![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)